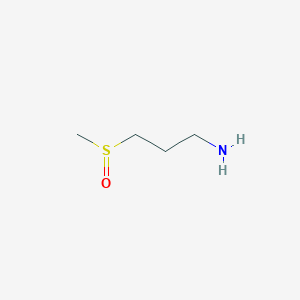

3-Methanesulfinylpropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H11NOS |

|---|---|

Molecular Weight |

121.2 g/mol |

IUPAC Name |

3-methylsulfinylpropan-1-amine |

InChI |

InChI=1S/C4H11NOS/c1-7(6)4-2-3-5/h2-5H2,1H3 |

InChI Key |

COPMQUUNXNNQJO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCCN |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 3 Methanesulfinylpropan 1 Amine Derivatives

Reactions Involving the Sulfinyl Group

The sulfinyl group in these compounds is also a site of significant reactivity, participating in various chemical transformations.

Cycloaddition Reactions (e.g., [2+2] with Ketenes)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. nih.gov These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The classification of cycloaddition reactions often uses a numerical notation, such as [m+n], where 'm' and 'n' refer to the number of atoms involved from each component. For instance, the Diels-Alder reaction is a well-known [4+2] cycloaddition.

While specific examples of [2+2] cycloaddition reactions between 3-methanesulfinylpropan-1-amine derivatives and ketenes are not extensively detailed in the provided search results, the general principles of cycloaddition chemistry suggest their potential. nih.govmdpi.comsemanticscholar.org Such reactions would involve the formation of a four-membered ring. The stereochemistry and regiochemistry of these reactions are crucial aspects, often influenced by the nature of the reactants and reaction conditions. nih.gov

Interactions with Frustrated Lewis Pairs

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows FLPs to activate a variety of small molecules. wikipedia.orgmdpi.com

N-sulfinylamines can be activated by FLPs. For example, inter- and intramolecular P/B (Phosphorus/Boron) frustrated Lewis pairs react with N-sulfinylamines to create PNSOB linkages. researchgate.netnih.gov These resulting species can be viewed as phosphinimine–borane-stabilized sulfur monoxide complexes and can act as a source of sulfur monoxide (SO). researchgate.netnih.gov This reactivity demonstrates that the concept of FLPs extends across the spectrum of Lewis acid-base interactions. researchgate.net

Pummerer-Type Rearrangements and Related Sulfoxide (B87167) Functionalizations

The Pummerer rearrangement is a chemical reaction where an alkyl sulfoxide rearranges to form an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgtcichemicals.com This reaction represents an internal redox process where the sulfoxide group is reduced, and the α-carbon is oxidized. organicreactions.org

The mechanism typically begins with the acylation of the sulfoxide oxygen by the anhydride, forming an intermediate that eliminates to produce a cationic thial species. wikipedia.orgtcichemicals.com This electrophilic intermediate can then be trapped by a nucleophile, such as the acetate (B1210297) ion, to yield the final product. wikipedia.orgyoutube.comyoutube.com Various activators, including trifluoroacetic anhydride, and nucleophiles can be employed in this reaction. wikipedia.org The Pummerer rearrangement has found applications in total synthesis due to the ability of the thial intermediate to be intercepted by a range of nucleophiles. tcichemicals.com

Chemical Transformations of N-Sulfinyl Imines

N-sulfinyl imines are valuable intermediates in asymmetric synthesis, particularly for the preparation of chiral amines and their derivatives.

Diastereoselective Nucleophilic Additions

Chiral N-sulfinyl imines serve as effective electrophiles in a variety of reactions. The electron-withdrawing nature of the sulfinyl group enhances the electrophilicity of the imine carbon, facilitating nucleophilic additions. nih.gov The chirality at the sulfur atom directs the approach of the nucleophile, leading to high diastereoselectivity in the products.

The addition of various nucleophiles, such as organometallic reagents, to N-sulfinyl imines has been extensively studied. For instance, the addition of Grignard reagents often provides higher diastereoselectivity compared to organolithium compounds. nih.gov The stereochemical outcome of these additions can be influenced by factors like the solvent and the specific nucleophile used. nih.gov

Furthermore, Lewis acid-catalyzed additions of prochiral allyl nucleophiles to chiral α-alkoxy N-sulfonyl imines have been shown to proceed with high diastereoselectivity, allowing for the controlled synthesis of multiple stereocenters. researchgate.netnih.govresearchgate.net Computational studies have been employed to understand the origins of the observed high selectivity in these reactions. researchgate.netnih.gov The resulting products, such as α-amino amides, can be further transformed into other valuable compounds like α-amino esters or 1,2-diamines. figshare.com

Reductive Cleavage of the Imine Bond to Yield Amines

Reductive amination is a robust and widely utilized method for the synthesis of primary, secondary, and tertiary amines by converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This process is typically a one-pot reaction where an aldehyde or ketone reacts with an amine, such as a derivative of this compound, to form an imine (or Schiff base), which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

The reaction is generally carried out under neutral to weakly acidic conditions, which facilitates the formation of the imine intermediate. wikipedia.org A variety of reducing agents can be employed for the subsequent reduction of the C=N double bond. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comrit.edu Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comrsc.org For example, an imine can be treated with NaBH₃CN to afford the corresponding amine product in high yield. acs.org

This two-step, one-pot sequence avoids the common problem of over-alkylation that often plagues direct alkylation of amines with alkyl halides. masterorganicchemistry.com The controlled nature of reductive amination makes it a superior method for preparing substituted amines. masterorganicchemistry.comorganic-chemistry.org While the reaction works well for producing alkylamines, it is not suitable for forming bonds between nitrogen and aromatic rings. masterorganicchemistry.com

Derivatization and Conversion to Other Sulfur-Containing Functional Groups

The sulfinamide moiety in derivatives of this compound is a key functional group that serves as a precursor for a range of higher-valent sulfur species, including sulfonimidamides, sulfoximines, and sulfonyl fluorides.

Synthesis of Sulfonimidamides from Sulfinamides

Sulfonimidamides, which are aza-analogs of sulfonamides, are valuable motifs in medicinal chemistry. Several synthetic routes have been developed to access these compounds from sulfinamide precursors. A common strategy involves the oxidative chlorination of a sulfinamide with a reagent like N-chlorosuccinimide (NCS) to form a sulfonimidoyl chloride intermediate in situ. This reactive intermediate is then treated with a primary or secondary amine to yield the desired sulfonimidamide. This transformation can be performed as a one-pot, two-step mechanochemical synthesis that avoids the need for solvents.

Another approach utilizes hypervalent iodine reagents. For instance, treating a primary sulfinamide with an amine in the presence of an iodine(III) reagent can directly furnish the sulfonimidamide. Similarly, the combination of ammonium (B1175870) carbamate (B1207046) and iodo-benzene diacetate (PhI(OAc)₂) has been used for the NH transfer to tertiary sulfinamides, providing good yields.

Copper-catalyzed methods have also emerged. A ligand-free copper-catalyzed coupling of primary sulfinamides with secondary amines, using air as the terminal oxidant, proceeds at room temperature and demonstrates good functional group tolerance.

| Starting Material | Reagents | Product | Key Features |

| Sulfinamide | 1. N-Chlorosuccinimide (NCS)2. Amine | Sulfonimidamide | Can be performed mechanochemically; forms sulfonimidoyl chloride intermediate. |

| Primary Sulfinamide | Amine, Hypervalent Iodine Reagent | Sulfonimidamide | Direct conversion. |

| Tertiary Sulfinamide | Ammonium carbamate, PhI(OAc)₂ | NH-Sulfonimidamide | Facile NH transfer reaction. |

| Primary Sulfinamide | Secondary Amine, Copper Catalyst, Air | NH-Sulfonimidamide | Ligand-free, occurs at room temperature. |

This table summarizes various methods for the synthesis of sulfonimidamides from sulfinamides.

Formation of Sulfoximines and Sulfonyl Fluorides

Sulfoximines are another important class of sulfur(VI) compounds accessible from sulfinamides. These structures are often considered bioisosteres of sulfones and sulfonamides. One-pot procedures starting from sulfinamides have been developed, for example, using iodosobenzene (B1197198) and alcohols to form intermediate sulfonimidates, which can then be converted to sulfoximines. Hypervalent iodine reagents, in combination with ammonia (B1221849) sources like ammonium carbamate, can mediate the NH transfer to sulfinamides to form NH-sulfonimidamides, and similar conditions can be adapted for sulfoximine (B86345) synthesis. Copper-catalyzed cross-coupling reactions of sulfinamides with aryl boronic acids provide a stereospecific route to optically pure aryl sulfoximines.

Sulfonyl fluorides are valuable synthetic intermediates and probes in chemical biology. While often prepared from sulfonic acids or sulfonamides, their synthesis can be linked to sulfinamide chemistry. Sulfinamides can be oxidized to sulfonimidoyl chlorides, which are versatile intermediates. These can be converted to sulfonimidoyl fluorides. Although direct conversion of a sulfinamide to a sulfonyl fluoride (B91410) is less common, the pathways involving related sulfur intermediates are well-established. For example, sulfonamides can be converted to sulfonyl chlorides, which then undergo halogen exchange with a fluoride source like KF to yield sulfonyl fluorides.

Applications as N-Protecting Groups

The sulfinyl group, as found in derivatives of this compound, can serve as an effective protecting group for amines. youtube.com Similar to the widely used tosyl group, the sulfinyl moiety can "tame" the basicity and nucleophilicity of the amine nitrogen through electron delocalization. libretexts.org

A key advantage of the sulfinamide protecting group over the more robust sulfonamide is the relative ease of its cleavage. Deprotection can typically be achieved under mild acidic conditions, for example, using HCl in ether, which liberates the free amine hydrochloride salt. youtube.com

This protecting group strategy has been successfully applied in the synthesis of complex molecules. For instance, 1,2-amino alcohols can be converted into morpholines by first protecting the amine as a sulfinamide. youtube.comdiva-portal.org The sulfinamide then activates the molecule for a subsequent annulation reaction. After cyclization, the sulfinyl group is readily removed under acidic conditions to yield the final morpholine (B109124) product. diva-portal.org This methodology highlights the dual role of the sulfinamide as both a protecting and an activating group. youtube.com

Equilibrium Displacement in Enzymatic Amine Synthesis

Enzymatic transamination, catalyzed by transaminases (TAs), is a powerful and green method for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This reaction involves the transfer of an amino group from an amine donor to a carbonyl acceptor, a process that is dependent on the cofactor pyridoxal-5′-phosphate (PLP). youtube.comrsc.org

A significant challenge in synthetic applications of transaminases is that the reaction equilibrium often does not favor product formation, leading to low yields. researchgate.net To overcome this limitation, several strategies have been developed to shift the equilibrium towards the desired amine product, in accordance with Le Châtelier's principle. diva-portal.orgelsevierpure.com

One common and effective strategy is the removal of the ketone co-product from the reaction mixture. elsevierpure.com If a volatile co-product is generated, such as acetone (B3395972) from the use of isopropylamine (B41738) as the amine donor, it can be removed by evaporation, often under reduced pressure, thereby driving the reaction forward. researchgate.netelsevierpure.comresearchgate.net

Another innovative approach is the use of "smart" amine donors. These are molecules designed so that their corresponding ketone co-products are unstable and undergo a subsequent, irreversible transformation. mdpi.comelsevierpure.com For example, diamines that cyclize upon deamination can effectively pull the equilibrium towards the product side. mdpi.com

A third strategy involves creating an enzymatic cascade. An auxiliary enzyme system can be added to the reaction to consume the ketone co-product. mdpi.com For instance, if alanine (B10760859) is used as the amine donor, the pyruvate (B1213749) co-product can be removed by lactate (B86563) dehydrogenase (which reduces it to lactate) or alanine dehydrogenase (which recycles it back to alanine). mdpi.comresearchgate.net This not only shifts the equilibrium but can also regenerate the amine donor. rsc.org While this compound is not a canonical example of a smart donor, its bifunctional nature presents possibilities for its integration into such advanced biocatalytic systems.

| Strategy | Description | Example |

| Co-product Removal | The ketone co-product is physically removed from the reaction. | Use of isopropylamine as an amine donor, with removal of the volatile acetone co-product by evaporation. researchgate.netelsevierpure.com |

| 'Smart' Amine Donors | The amine donor is designed so the ketone co-product undergoes a subsequent irreversible reaction. | Diamines that cyclize and aromatize after the initial transamination reaction. mdpi.com |

| Coupled Enzyme Systems | A second enzyme is used to convert the ketone co-product into another molecule. | Using lactate dehydrogenase (LDH) and a cofactor regeneration system to reduce the pyruvate co-product (from alanine) to lactate. mdpi.comelsevierpure.com |

This table outlines common strategies for equilibrium displacement in enzymatic transamination reactions.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-Methanesulfinylpropan-1-amine, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for its structural verification.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the amine group, as well as those on the three methylene (B1212753) groups of the propyl chain.

The protons of the primary amine (N-H) typically appear as a broad signal due to hydrogen bonding and quadrupole broadening from the nitrogen atom. libretexts.orglibretexts.org The chemical shift of these protons can vary over a wide range (approximately 0.5-5.0 ppm) depending on factors like solvent and concentration. libretexts.org A key method for identifying the N-H resonance is through a D₂O exchange experiment, where the addition of deuterium (B1214612) oxide causes the N-H signal to disappear from the spectrum as the labile protons are replaced by deuterium. libretexts.orglibretexts.org

The protons on the carbon atom adjacent (alpha) to the amine nitrogen (-CH₂-NH₂) are deshielded by the electron-withdrawing effect of the nitrogen atom. libretexts.orglibretexts.org Consequently, they are expected to resonate downfield compared to simple alkane protons, typically in the range of 2.3-3.0 ppm. libretexts.org Similarly, the protons on the carbon alpha to the sulfoxide (B87167) group (-S(O)-CH₂-) are also significantly deshielded due to the electronegativity of the sulfinyl group. nih.gov The central methylene group (-CH₂-CH₂-CH₂-) will show a chemical shift influenced by both the amine and sulfoxide functionalities, appearing at an intermediate value.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃-S(O)- | ~2.5 - 2.7 | Singlet (s) |

| -S(O)-CH₂- | ~2.8 - 3.1 | Triplet (t) |

| -CH₂-CH₂-CH₂- | ~1.8 - 2.1 | Quintet (quin) |

| -CH₂-NH₂ | ~2.7 - 3.0 | Triplet (t) |

| -NH₂ | ~0.5 - 5.0 | Broad Singlet (br s) |

In the ¹³C NMR spectrum, each chemically distinct carbon atom produces a separate signal. youtube.com The chemical shifts are highly sensitive to the electronic environment, particularly the presence of electronegative atoms which cause a "deshielding" effect, shifting the resonance to a higher ppm value (downfield). libretexts.orglibretexts.orglibretexts.org

For this compound, the carbon atom bonded to the amine nitrogen (C1) is deshielded and is expected to appear downfield. libretexts.org Even more significant deshielding is anticipated for the carbon atom bonded to the sulfoxide group (C3) and the methyl carbon, as the sulfinyl group is strongly electron-withdrawing. nih.gov The influence of an electronegative atom decreases with distance, so the central carbon (C2) will be the most upfield of the propyl chain carbons. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃-S(O)- | ~38 - 42 | Attached to electron-withdrawing sulfoxide group. |

| -S(O)-C H₂- | ~52 - 56 | Deshielded by adjacent sulfoxide group. |

| -CH₂-C H₂-CH₂- | ~25 - 30 | Least deshielded carbon in the propyl chain. |

| -C H₂-NH₂ | ~39 - 43 | Deshielded by adjacent amine group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups in a molecule. wpmucdn.com The primary amine and sulfoxide groups of this compound have characteristic absorption bands.

Primary amines (R-NH₂) are distinguished in IR spectroscopy by the presence of two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgrockymountainlabs.com These two bands arise from the asymmetric and symmetric stretching modes of the N-H bonds. libretexts.org The asymmetric stretch occurs at a higher frequency (around 3450 cm⁻¹), while the symmetric stretch appears at a lower frequency (around 3350 cm⁻¹). libretexts.org These bands are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region. libretexts.org

The stretching vibration of the carbon-nitrogen single bond (C-N) in aliphatic amines gives rise to a medium to weak absorption band. orgchemboulder.com For aliphatic primary amines, this C-N stretch is typically observed in the 1000-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com In addition to the N-H and C-N stretches, a characteristic S=O stretch for the sulfoxide group would be expected. This is a very strong and prominent band, typically appearing in the region of 1030-1070 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | Asymmetric N-H Stretch | ~3450 | Medium-Weak |

| Primary Amine | Symmetric N-H Stretch | ~3350 | Medium-Weak |

| Primary Amine | N-H Bend (Scissoring) | ~1580-1650 | Medium |

| Aliphatic Amine | C-N Stretch | ~1000-1250 | Medium-Weak |

| Sulfoxide | S=O Stretch | ~1030-1070 | Strong |

Mass Spectrometry in Amine Structural Elucidation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering clues to its molecular weight and structure. For amines, a key fragmentation pathway is α-cleavage (alpha-cleavage), which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

In the case of this compound, which contains one nitrogen atom, its molecular ion (M⁺) peak is expected at an odd m/z value, in accordance with the nitrogen rule. libretexts.org The most significant fragmentation is anticipated to be the α-cleavage of the bond between C1 and C2. This homolytic cleavage is driven by the stability of the resulting resonance-stabilized iminium cation. youtube.com This fragmentation would result in the loss of a propylsulfinyl radical and the formation of a characteristic [CH₂=NH₂]⁺ fragment, which would be observed at an m/z of 30. libretexts.org This peak is often the base peak (most intense peak) in the mass spectra of simple primary amines. youtube.com

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Modeling for Compound Analysis

Currently, there are no specific Density Functional Theory (DFT) models for 3-Methanesulfinylpropan-1-amine in published literature. However, DFT is a powerful and widely used quantum-mechanical modeling method to predict the electronic structure of molecules. nih.govmdpi.com For a molecule like this compound, DFT calculations could provide valuable insights into its molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution.

In typical DFT studies on analogous small organic molecules, various functionals such as B3LYP or M06-2X are often paired with basis sets like 6-31G(d,p) or cc-pVTZ to achieve a balance between computational cost and accuracy. nih.govmdpi.com For instance, research on other sulfoxides has successfully used DFT to determine molecular geometries and to calculate NMR chemical shifts, which are then compared with experimental data to validate the computational model. researchgate.net Such an approach for this compound would involve optimizing the molecule's 3D structure to its lowest energy state and then performing frequency calculations to ensure it represents a true minimum on the potential energy surface.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Selection for Similar Compounds |

| Functional | B3LYP, M06-2X, ωB97X-D |

| Basis Set | 6-311++G(d,p), cc-pVTZ |

| Solvation Model | PCM, SMD (for solution-phase studies) |

| Properties Calculated | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Energies, Mulliken Charges |

This table represents a typical setup for DFT calculations on small organic molecules and is not based on actual published data for this compound.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical investigations into the reaction pathways and transition states involving this compound have not yet been reported. Such studies are crucial for understanding the kinetics and mechanisms of chemical reactions. Computational methods, particularly DFT, are adept at mapping out the potential energy surface of a reaction, identifying intermediate structures, and locating the high-energy transition states that govern reaction rates.

For a molecule containing both a sulfoxide (B87167) and an amine group, several reaction types could be of interest for theoretical study, including oxidation of the sulfoxide to a sulfone, thermal elimination reactions, or reactions involving the nucleophilic amine group. In studies of other compounds, computational chemists use techniques like the nudged elastic band (NEB) method or by performing transition state searches to model these pathways. nih.gov The calculated energy barriers for these pathways can then be used to predict which reactions are kinetically favorable. nih.gov For example, the enantiomerization of allylic sulfoxides has been studied using DFT to calculate the activation energy of the nih.govacs.org-sigmatropic rearrangement, which was then compared with experimental values. nih.gov

Computational Prediction of Stereochemical Outcomes

There are no specific computational predictions of stereochemical outcomes for reactions involving this compound. The sulfur atom in the sulfoxide group is a stereocenter, meaning that this compound is a chiral molecule. Computational chemistry offers powerful tools for predicting the stereoselectivity of reactions that form or involve chiral centers.

The accurate prediction of which stereoisomer is favored in a reaction is a significant challenge. It requires the calculation of the energies of the diastereomeric transition states leading to the different stereoisomers. researchgate.net The stereochemical outcome is determined by the difference in these transition state energies; even small energy differences can lead to high selectivity. For sulfoxides, DFT calculations have been successfully employed to determine the configuration of the sulfur stereocenter by comparing calculated and experimental NMR data. researchgate.net More advanced methods, such as Quantum-Guided Molecular Mechanics (Q2MM), have been developed to handle the conformational complexities of predicting stereoselectivity in catalysis, although their application to a simple molecule like this compound would depend on the specific reaction being studied.

Advanced Analytical Methodologies for Amine and Sulfinamide Quantification and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly powerful tools for amine analysis.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography is well-suited for the analysis of volatile compounds. However, the direct analysis of volatile amines by GC can be challenging due to their basicity and high polarity. restek.comgcms.cz These characteristics can lead to interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential decomposition of the analytes. gcms.cznih.govlabrulez.com

To overcome these challenges, several strategies are employed:

Column Deactivation: To minimize peak tailing, GC columns are often deactivated by adding a base to the packing material. labrulez.com This is particularly important for primary aliphatic amines, which are highly basic and most prone to adsorption. labrulez.com

Specialized Columns: The development of specialized columns, such as the Rtx-Volatile Amine column, has significantly improved the analysis of volatile amines. restek.comgcms.cz These columns are designed to be highly inert and provide good retention and efficiency, even in the presence of challenging matrices like water. restek.comgcms.cz

Derivatization: Converting amines into less polar and more volatile derivatives is a common and effective approach to improve their chromatographic behavior. nih.govresearchgate.net This process, known as derivatization, is discussed in more detail in section 6.3.

The analysis of volatile amines in aqueous samples often requires a sample preparation step to make the water basic, followed by extraction using techniques like solvent extraction or solid-phase microextraction (SPME). chromforum.org An automated headspace SPME method coupled with GC and a nitrogen-phosphorus detector (NPD) has been developed for the sensitive analysis of methylamines in seawater. nih.gov

Table 1: Common Issues and Solutions in GC Analysis of Volatile Amines

| Issue | Cause | Solution |

| Peak Tailing | Adsorption of basic amines to active sites in the column. gcms.czlabrulez.com | Column deactivation with a base labrulez.com, use of specialized inert columns restek.comgcms.cz, derivatization. nih.gov |

| Poor Resolution | Similar volatility and polarity of different amines. | Use of high-resolution capillary columns oup.com, optimization of temperature programs. |

| Analyte Decomposition | Thermal instability of amines at high temperatures. | Derivatization to form more stable compounds nih.gov, use of lower injector and oven temperatures when possible. |

| Matrix Interference | Presence of water or other polar compounds in the sample. restek.comgcms.cz | Use of robust columns designed for harsh matrices restek.comgcms.cz, appropriate sample preparation and extraction. chromforum.org |

High-Performance Liquid Chromatography (HPLC) in Amine Separations

High-performance liquid chromatography (HPLC) is a versatile technique for separating a wide range of compounds, including those that are not volatile enough for GC analysis. nih.gov However, many aliphatic amines lack a chromophore, making their detection by standard UV-Vis detectors challenging. nih.govsigmaaldrich.com

Key considerations for HPLC analysis of amines include:

Derivatization: Pre-column or post-column derivatization is frequently employed to introduce a chromophore or fluorophore to the amine molecule, enhancing its detectability. nih.govthermofisher.com This also has the benefit of reducing the polarity of the amines, which can improve their retention on reversed-phase columns. thermofisher.com

Column Selection: The choice of HPLC column is critical for achieving good separation. C8 and C18 columns are commonly used for the analysis of derivatized biogenic amines. nih.gov For underivatized amines, specialized columns and mobile phase additives may be necessary. For instance, the addition of acids like methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) to the mobile phase has been shown to improve the chiral separation of basic compounds on polysaccharide stationary phases. nih.gov

Detection: Diode array detectors (DAD) and fluorescence detectors (FLD) are commonly used for the detection of derivatized amines. nih.govmdpi.com Mass spectrometry (MS) can also be coupled with HPLC, offering high selectivity and the ability to identify compounds based on their mass-to-charge ratio without the need for derivatization. nih.gov

A study by Eerola et al. developed a modified HPLC method for the analysis of biogenic amines in sausages, utilizing perchloric acid for extraction and dansyl chloride for derivatization, achieving a rapid analysis time of under 30 minutes. nih.gov Another method for separating aliphatic amines involves derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) followed by separation on an Ascentis® Express HPLC column. sigmaaldrich.com

Capillary Electrophoresis (CE) for Aliphatic Amine Determination

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. youtube.com It offers several advantages, including high resolution, short analysis times, and the requirement of very small sample volumes (in the nanoliter range). youtube.com

CE is particularly well-suited for the analysis of small, charged molecules like aliphatic amines. youtube.com Capillary zone electrophoresis (CZE), the most common mode of CE, separates molecules in a free solution within a capillary. youtube.com

For the analysis of biogenic amines, various CE methods have been developed. sci-hub.se As with HPLC, derivatization is often necessary for detection, especially when using UV-Vis or fluorescence detectors. sci-hub.senih.gov However, detectors like capacitively coupled contactless conductivity detection (C⁴D) can be used for the analysis of underivatized amines, offering improved sensitivity compared to indirect UV detection. nih.gov A CE-C⁴D method has been developed for the rapid and green analysis of eight biogenic amines in seawater. nih.gov

Derivatization Strategies for Enhanced Detection in Analytical Methods

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. gcms.cz For amines, derivatization is crucial for several reasons:

Improved Volatility and Thermal Stability for GC Analysis: Derivatization reduces the polarity of amines, making them more volatile and less prone to adsorption and decomposition in the GC system. nih.govphenomenex.com

Enhanced Detectability for HPLC and CE Analysis: By attaching a chromophoric or fluorophoric group, derivatization makes amines detectable by UV-Vis or fluorescence detectors. nih.govrsc.org

Improved Chromatographic Separation: The resulting derivatives often exhibit better peak shapes and resolution. researchgate.net

A wide variety of derivatization reagents are available for amines, and the choice depends on the analytical technique and the specific amines being analyzed. rsc.org

Table 2: Common Derivatization Reagents for Amine Analysis

| Reagent | Abbreviation | Analytical Technique(s) | Target Amines | Notes |

| Silylating Reagents | ||||

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC | Primary and secondary amines, hydroxyls, carboxylic acids. sigmaaldrich.com | A powerful trimethylsilyl (B98337) donor. chemcoplus.co.jp Often used with a catalyst like TMCS for hindered groups. sigmaaldrich.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | GC | Hydroxyl, carboxyl, thiol, primary and secondary amines. thermofisher.com | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives. thermofisher.com |

| N-Trimethylsilylimidazole | TMSI | GC | Hydroxyls and carboxylic acids. thermofisher.com | Does not react with amines, making it selective for other functional groups. thermofisher.com |

| Acylating Reagents | ||||

| Pentafluorobenzoyl chloride | PFBOC | GC-MS | Low molecular weight short-chain aliphatic amines. nih.govresearchgate.net | Forms stable derivatives with high sensitivity. nih.govresearchgate.net |

| Heptafluorobutyric anhydride (B1165640) | HFBA | GC | Primary and secondary amines, hydroxyls, thiols. nih.gov | Introduces fluorine atoms, enhancing electron capture detection. gcms.cz |

| Other Reagents for HPLC and CE | ||||

| Dansyl chloride | DNS-Cl | HPLC | Primary and secondary amines. nih.govrsc.org | One of the most commonly used reagents for HPLC due to its efficiency and the good stability of its derivatives. rsc.org |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC | Primary and secondary amines. thermofisher.comresearchgate.net | Reacts rapidly under mild conditions to form stable, fluorescent derivatives. thermofisher.com |

| o-Phthalaldehyde | OPA | HPLC | Primary amines. nih.govresearchgate.net | Reacts quickly with primary amines in the presence of a thiol. nih.gov The derivatives can be unstable. nih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | HPLC-FLD | Secondary amines. mdpi.com | Can be used to selectively derivatize secondary amines after masking primary amines with OPA. mdpi.com |

| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) | APDS | HPLC/ESI-MS/MS | Amines and amino acids. nih.gov | A novel reagent for rapid derivatization under mild conditions. nih.gov |

The derivatization process itself needs to be carefully optimized, including factors like reagent concentration, pH, reaction time, and temperature, to ensure complete and reproducible conversion of the analyte. sigmaaldrich.comresearchgate.net

Mass Spectrometric Imaging for Metabolic Studies

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological tissue sample. youtube.com This is achieved by acquiring mass spectra at discrete locations across the sample surface. youtube.com While MSI has been widely used for the analysis of larger molecules, the detection of small, polar metabolites like amines has been challenging due to low ionization efficiency and spectral interferences. nih.gov

To overcome these challenges, on-tissue chemical derivatization strategies have been developed. nih.gov This involves applying a derivatizing reagent directly to the tissue section prior to MSI analysis, which enhances the ionization efficiency of the target amines and shifts their mass-to-charge ratio to a region with less background interference. nih.gov

MSI has been applied to various metabolic studies, including the investigation of aminotransferase activity. nih.gov By arraying enzymatic reactions on a surface and analyzing the products by MSI, high-throughput screening of enzyme activity and substrate specificity can be achieved. nih.gov This approach has been used to characterize a previously uncharacterized aminotransferase from Arabidopsis thaliana, revealing its broad substrate spectrum. nih.gov

The data generated by MSI can be complex, and specialized software is used to process and visualize the results, providing a molecular map of the tissue. nih.gov

Applications in Specialized Chemical Synthesis and Research Contexts

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

3-Methanesulfinylpropan-1-amine, as a member of the sulfinamide class of compounds, holds significant potential as a chiral auxiliary and ligand in asymmetric catalysis. Chiral sulfinamides are instrumental in stereoselective synthesis, where a chiral auxiliary is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.orgwikipedia.org The stereochemical outcome of a reaction is controlled by the chiral center of the auxiliary, which, in the case of this compound, is the sulfur atom. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled.

The most well-studied compound in this class is tert-butanesulfinamide (Ellman's auxiliary), and the principles of its application are largely transferable to other sulfinamides like this compound. wikipedia.orgyale.edu These auxiliaries are used to prepare chiral amines through the addition of organometallic reagents to N-sulfinylimines, which are formed by the condensation of the sulfinamide with aldehydes or ketones. harvard.edunih.gov The sulfinyl group activates the imine for nucleophilic attack and directs the approach of the nucleophile to one of the two faces of the C=N double bond, leading to high diastereoselectivity. rsc.org The stereochemical outcome can often be predicted using a six-membered ring transition state model where the metal of the organometallic reagent coordinates to both the oxygen and nitrogen atoms of the sulfinylimine. wikipedia.org

Furthermore, the sulfinamide moiety can be incorporated into more complex molecular frameworks to create chiral ligands for transition metal-catalyzed reactions. yale.edu These ligands can induce enantioselectivity in a variety of transformations, including hydrogenations, cross-coupling reactions, and allylic substitutions. While specific applications of this compound as a ligand are not extensively documented, its structural features suggest potential in this area.

Building Blocks for Complex Organic Architectures

Amines are fundamental building blocks in organic synthesis, and chiral amines, in particular, are crucial for the construction of a vast array of complex molecules, including pharmaceuticals and natural products. huvepharma.comwikipedia.orgsigmaaldrich.com this compound serves as a precursor to such valuable chiral molecules.

The primary application of sulfinamides like this compound in this context is the synthesis of enantiomerically pure amines. The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the imine, followed by removal of the sulfinyl group, yields the desired chiral amine. nih.gov A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, can be used in this reaction. harvard.edu

This methodology has been successfully applied to the synthesis of α-branched amines, β-amino acids, and propargylamines. yale.edunih.gov The high diastereoselectivity of the nucleophilic addition and the straightforward cleavage of the auxiliary make this a robust and widely used method. rsc.org

| Reactant 1 (Sulfinylimine from) | Nucleophile | Product Diastereomeric Ratio (dr) | Reference |

| Benzaldehyde | Ethylmagnesium bromide | 98:2 | harvard.edu |

| Acetophenone | Methylmagnesium bromide | 96:4 | researchgate.net |

| Propiophenone | Phenylmagnesium bromide | >99:1 | researchgate.net |

This table presents representative diastereoselectivities achieved in the synthesis of chiral amines using N-tert-butanesulfinylimines, which are analogous to the imines that would be formed from this compound.

Chiral nitrogen-containing heterocycles such as aziridines, pyrrolidines, and piperidines are common structural motifs in biologically active compounds. rsc.orgrsc.org The use of sulfinamides as chiral auxiliaries provides a powerful strategy for the asymmetric synthesis of these important ring systems. rsc.orgnih.gov

For instance, the addition of sulfonium (B1226848) ylides to N-sulfinylimines can lead to the formation of chiral aziridines with high enantiomeric and diastereomeric purity. rsc.org Similarly, the intramolecular cyclization of appropriately functionalized sulfinamide derivatives can be used to construct chiral pyrrolidines and piperidines. rsc.orgmdpi.com These cyclization reactions often proceed with a high degree of stereocontrol, dictated by the chiral sulfinyl group. The synthesis of substituted piperidines, for example, can be achieved through intramolecular aza-Michael reactions of unsaturated sulfinamides. mdpi.com

| Heterocycle | Synthetic Strategy | Key Features | Reference |

| Aziridines | Ylide addition to sulfinylimines | High diastereoselectivity | rsc.org |

| Pyrrolidines | Intramolecular cyclization | Control of stereocenters | rsc.org |

| Piperidines | Intramolecular aza-Michael reaction | Access to substituted rings | mdpi.com |

This table summarizes strategies for the synthesis of chiral heterocycles using sulfinamide auxiliaries.

The sulfinamide functionality can be integrated into more complex molecular scaffolds for applications in chemical biology. These scaffolds can be used as probes to study biological processes or as starting points for the development of new therapeutic agents. For example, the incorporation of a sulfinamide group into a molecule can influence its conformation and binding affinity to a biological target. While there is no specific information on this compound in this context, the general principles of using sulfinamides in medicinal chemistry and chemical biology are well-established. yale.eduacs.org

Industrial Relevance in Agrochemical and Fine Chemical Production

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is a major driving force for the development of asymmetric synthesis methods. yale.eduhuvepharma.com Sulfonamides, a related class of compounds, have a long history of use in various industries, including as dyes and pharmaceuticals. huvepharma.comnih.govwikipedia.orgnih.govacs.org Chiral amines are key intermediates in the synthesis of many agrochemicals, such as herbicides and fungicides, where often only one enantiomer exhibits the desired biological activity.

The use of sulfinamide-based methods, such as the one employing Ellman's auxiliary, has been implemented on an industrial scale for the production of chiral amines. yale.edu These methods offer a practical and cost-effective way to produce enantiomerically pure amines, which are then used in the synthesis of complex target molecules. Given its structural similarity to other industrially relevant sulfinamides, this compound represents a potential building block for the fine chemical and agrochemical industries.

Biocatalysis for Sustainable Chemical Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering a green and sustainable alternative to traditional chemical methods. rsc.orgrsc.org Enzymes, such as transaminases, are particularly useful for the synthesis of chiral amines. nih.govacs.orgmdpi.com Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high enantioselectivity. rsc.orgnih.gov

These biocatalytic processes are often performed in aqueous media under mild conditions, reducing the environmental impact of the synthesis. rsc.org While there are no specific reports on the use of this compound in biocatalytic transformations, it is conceivable that it could serve as a substrate for a transaminase to produce a chiral diamine or that a corresponding ketone could be aminated to form this compound. The development of new biocatalysts with broader substrate scope is an active area of research, which may in the future include substrates like this compound. acs.org

Emerging Research Directions and Future Prospects

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The traditional synthesis of 3-Methanesulfinylpropan-1-amine typically involves the oxidation of its thioether precursor, 3-(methylthio)propylamine. However, current research is focused on developing more efficient, sustainable, and enantioselective methods.

One promising approach is the use of green oxidants and environmentally benign catalysts . For instance, methods utilizing hydrogen peroxide as the oxidant are gaining traction due to their low cost and the production of water as the only byproduct nih.gov. Transition-metal-free systems, employing catalysts like FeCl₃ with oxygen, also present a practical and eco-friendly alternative for the selective oxidation of thioethers to sulfoxides acs.org. Recent advancements have demonstrated the efficacy of N-fluorobenzenesulfonimide (NFSI) as an oxidant in water, allowing for the controlled synthesis of sulfoxides without the need for metal catalysts or additives rsc.org.

Photocatalysis represents another frontier in the synthesis of sulfinyl compounds. Visible-light-driven methods offer a mild and efficient way to synthesize sulfoxides and sulfinamides dntb.gov.uabohrium.com. These reactions can often be performed at room temperature and are tolerant of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules nih.gov. For the synthesis of this compound, a photocatalytic approach could involve the direct oxidation of 3-(methylthio)propylamine or the coupling of appropriate precursors under mild, light-induced conditions.

Furthermore, the development of enantioselective synthetic methods is crucial for accessing specific stereoisomers of this compound, which may have distinct biological activities or material properties. Chiral auxiliaries and asymmetric catalysis are key strategies in this endeavor. While many methods exist for the asymmetric synthesis of sulfoxides, their application to aliphatic amines like this compound is an active area of research researchgate.netresearchgate.netorganic-chemistry.org.

| Method | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Green Oxidation | H₂O₂/FeCl₃, NFSI | Sustainable, cost-effective, mild conditions | Control of over-oxidation to sulfone |

| Photocatalysis | Organic dyes, metal complexes | High selectivity, mild conditions, functional group tolerance | Requires specialized equipment, scalability can be a concern |

| Asymmetric Synthesis | Chiral catalysts, chiral auxiliaries | Access to enantiomerically pure compounds | Catalyst cost and development, substrate scope |

Development of New Catalytic Systems for Sulfinyl-Containing Amine Transformations

The development of novel catalytic systems is essential for unlocking the full synthetic potential of this compound and related sulfinyl-containing amines. Research in this area is focused on enhancing selectivity, expanding the scope of possible transformations, and improving catalytic efficiency.

Transition metal catalysis plays a pivotal role in the functionalization of sulfinyl compounds. Catalysts based on metals such as titanium, copper, ruthenium, rhodium, and palladium have been successfully employed in various carbon-carbon and carbon-heteroatom bond-forming reactions ua.esua.es. For this compound, these catalytic systems could enable a range of transformations, including cross-coupling reactions to introduce new functional groups or the synthesis of more complex molecular architectures. For example, palladium-catalyzed reactions of sulfenate anions generated in situ from β-sulfinyl esters have been used to synthesize chiral sulfoxides mdpi.com.

Photocatalytic systems are also being explored for the transformation of sulfinyl-containing amines. These systems can facilitate novel radical-based reactions, allowing for the formation of C-S and N-S bonds under mild conditions. Recent studies have demonstrated the use of photocatalysis for the synthesis of sulfinamides from carboxylic acids and sulfinylamines, a transformation that could be adapted for derivatives of this compound acs.org. Iron-catalyzed photochemical sulfinamidation of hydrocarbons with N-sulfinylamines is another promising direction chemistryviews.org.

The design of bifunctional catalysts , which can activate both the amine and sulfinyl groups of the molecule, is a particularly exciting prospect. Such catalysts could enable tandem reactions, where multiple transformations occur in a single step, leading to more efficient and atom-economical syntheses.

| Catalytic System | Metal/Mediator | Potential Transformations for this compound |

|---|---|---|

| Transition Metal Catalysis | Pd, Cu, Ru, Ti | Cross-coupling, C-H activation, asymmetric synthesis |

| Photocatalysis | Organic dyes, Fe complexes | Radical additions, C-S and N-S bond formation |

| Bifunctional Catalysis | - | Tandem reactions, one-pot multi-step synthesis |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental approaches is becoming increasingly important in the rational design of new synthetic routes and catalysts. Computational chemistry offers powerful tools for understanding reaction mechanisms, predicting the properties of molecules, and designing more effective catalysts pnnl.govrsc.org.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions, providing insights into the factors that control selectivity and reactivity. This information can then be used to design new catalysts with improved performance. For example, computational studies have been used to elucidate the mechanism of enantioselective sulfoxidation by vanadium-based catalysts, providing a rational basis for the observed stereoselectivity rsc.org.

Molecular modeling can be employed to study the interactions between this compound and biological targets or material surfaces. This can aid in the design of new drugs or advanced materials with tailored properties. For instance, molecular modeling has been used to investigate the binding of sulfoxide-containing compounds to enzymes, providing insights for the development of new inhibitors nih.gov.

The integration of high-throughput screening with computational modeling can accelerate the discovery of new catalysts and reaction conditions. By computationally pre-screening large libraries of potential catalysts, researchers can focus their experimental efforts on the most promising candidates, saving time and resources.

Expansion of Applications in Advanced Materials and Chemical Biology

The unique combination of a primary amine and a sulfoxide (B87167) group in this compound opens up a wide range of potential applications in advanced materials and chemical biology.

In materials science , the sulfoxide group is known for its high hydrophilicity and ability to form hydrogen bonds. Polymers containing sulfoxide moieties have been investigated for their potential use as biocompatible materials, such as coatings for nanoparticles to improve their circulation time in the bloodstream researchgate.netfu-berlin.de. The amine group in this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces. This could lead to the development of new hydrogels, functionalized surfaces with tailored wettability, or biocompatible coatings. Sulfoxide-containing polymers have also shown promise as substantive skin moisturizing agents researchgate.net.

In chemical biology , the sulfinyl group can act as a pharmacophore in drug design. Many biologically active compounds contain sulfoxide moieties, and their chirality can be crucial for their activity researchgate.net. The amine group in this compound allows for its incorporation into peptides or other biomolecules, making it a valuable building block for the synthesis of new therapeutic agents. Furthermore, sulfinyl and related sulfonyl groups are being explored for the development of chemical probes to study biological processes researchgate.netnih.govnih.gov. For example, sulfonyl fluoride (B91410) probes have been used for the selective labeling of functional tyrosines in enzymes researchgate.net. The development of probes based on this compound could enable the study of specific cellular targets.

The exploration of these emerging research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in a variety of scientific and technological fields.

Q & A

Q. How can researchers optimize the synthesis yield of 3-Methanesulfinylpropan-1-amine?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For sulfinylamine derivatives, key factors include:

- Reducing agents : Use LiAlH4 or NaBH4 in anhydrous conditions to minimize side reactions (e.g., over-reduction of sulfinyl groups) .

- Temperature control : Maintain reaction temperatures between 0–25°C during sulfoxide formation to prevent thermal decomposition .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound from byproducts like unreacted thioether precursors .

- Yield tracking : Monitor reaction progress via TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 1:1) and compare with reference standards.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Identify protons adjacent to sulfinyl groups (δ 2.5–3.5 ppm for CH2-SO-) and amine protons (δ 1.5–2.0 ppm, broad singlet) .

- ¹³C NMR : Confirm sulfinyl carbon resonance at δ ~55–60 ppm .

- HPLC-MS : Utilize reverse-phase C18 columns (mobile phase: 0.1% formic acid in water/acetonitrile) with ESI+ ionization to verify molecular ion [M+H]+ and purity (>95%) .

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer :

- Solvent screening : Test DMSO (primary solvent) at 10–50 mM stock concentrations. If precipitation occurs, use co-solvents like ethanol (10–20% v/v) or aqueous buffers (PBS pH 7.4) with sonication .

- Stability testing : Store stock solutions at -80°C for ≤6 months; avoid freeze-thaw cycles to prevent sulfoxide degradation .

Advanced Research Questions

Q. How to resolve contradictory NMR data for sulfinylamine derivatives?

- Methodological Answer : Contradictions often arise from dynamic stereochemistry. Strategies include:

- Low-temperature NMR : Perform experiments at -40°C to slow sulfinyl group inversion and resolve split signals .

- Chiral derivatization : Use (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers for enantiomeric excess calculation .

- Computational validation : Compare experimental ¹H/¹³C shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis set) .

Q. What strategies enable enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) mobile phase; retention times vary by enantiomer .

- Kinetic resolution : Employ lipase-catalyzed acylation (e.g., Candida antarctica lipase B) to selectively modify one enantiomer .

Q. How to assess compound stability under varying pH and temperature?

- Methodological Answer :

- Accelerated stability studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–9) for 1–4 weeks. Monitor degradation via HPLC-MS .

- Degradation products : Identify sulfonic acid derivatives (m/z +16) or disulfide byproducts (m/z -2) using high-resolution MS .

Q. What computational approaches predict reactivity in biological systems?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with cysteine residues (e.g., sulfhydryl groups in enzyme active sites) .

- MD simulations : Simulate solvation dynamics in lipid bilayers to predict membrane permeability (GROMACS, CHARMM36 force field) .

Q. How to design in vivo studies for sulfinylamine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.